molecular formula C2CuF6NO4S2 B6302946 Copper bis(trifluoromethylsulfonyl)imide CAS No. 291300-50-0

Copper bis(trifluoromethylsulfonyl)imide

Cat. No.: B6302946
CAS No.: 291300-50-0
M. Wt: 343.7 g/mol
InChI Key: MSFHCZUIBARZOS-UHFFFAOYSA-N
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Description

Copper bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula Cu(C2F6NO4S2)2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal and chemical stability, making it a valuable component in many scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of copper(II) salts with bis(trifluoromethylsulfonyl)imide. One common method involves the use of copper(II) sulfate and bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using copper(II) chloride and bis(trifluoromethylsulfonyl)imide. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then isolated and purified using techniques such as filtration and crystallization .

Chemical Reactions Analysis

Types of Reactions: Copper bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Copper bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can stabilize transition metal complexes through its strong electron-withdrawing trifluoromethylsulfonyl groups. This stabilization allows it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include coordination with nitrogen or oxygen atoms in ligands and participation in electron transfer processes .

Comparison with Similar Compounds

  • Silver bis(trifluoromethylsulfonyl)imide
  • Lithium bis(trifluoromethylsulfonyl)imide
  • Potassium bis(trifluoromethylsulfonyl)imide

Comparison: Copper bis(trifluoromethylsulfonyl)imide is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile catalyst. Compared to silver bis(trifluoromethylsulfonyl)imide, it is less expensive and more readily available. Compared to lithium and potassium bis(trifluoromethylsulfonyl)imide, it offers better thermal stability and higher catalytic activity in certain reactions .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;copper(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFHCZUIBARZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CuF6NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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